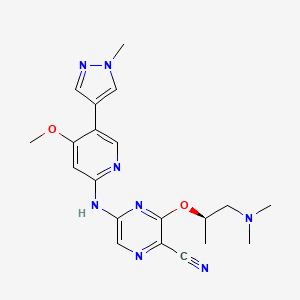

CCT244747

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLGMOXAQMNEH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT244747: A Technical Guide to its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CCT244747, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of the DNA Damage Response (DDR). This document outlines the core pharmacology, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DDR signaling network.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates a variety of downstream substrates to initiate cell cycle arrest, primarily at the S and G2/M phases.[3] This provides time for DNA repair to occur before the cell enters mitosis.

Many cancer cells have defects in their G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints for survival, especially when under genotoxic stress from chemotherapy or radiation.[3] this compound exploits this dependency. By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis.[1] This leads to a form of mitotic catastrophe and subsequent apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents.[1]

The inhibition of CHK1 by this compound leads to a number of key molecular changes:

-

Inhibition of CHK1 Autophosphorylation: this compound prevents the autophosphorylation of CHK1 at serine 296 (pS296), a marker of CHK1 activity.[1]

-

Prevention of Downstream Phosphorylation: It blocks the CHK1-mediated inhibitory phosphorylation of CDC25 phosphatases. This leads to the activation of Cyclin-Dependent Kinase 1 (CDK1).

-

Modulation of CDK1 Activity: The prevention of inhibitory phosphorylation on tyrosine 15 of CDK1 (pY15 CDK1) is a key indicator of CHK1 inhibition and results in increased CDK1 activity, driving cells into mitosis.[1]

-

Increased DNA Damage Markers: The forced entry into mitosis with unrepaired DNA leads to an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX).

-

Induction of Apoptosis: Ultimately, the accumulation of catastrophic DNA damage triggers programmed cell death, evidenced by markers like cleaved PARP (c-PARP).

Signaling Pathway of DNA Damage Response and this compound Intervention

The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for this compound.

Caption: this compound inhibits CHK1, preventing cell cycle arrest and forcing mitotic entry.

Quantitative Data

The following tables summarize the key in vitro potency and cellular activity of this compound across various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Potency of this compound

| Target/Assay | IC50 (nM) | Cell Lines | Notes |

| Recombinant Human CHK1 | 8 | N/A | Highly potent and selective against the primary target.[1] |

| FLT3 | 600 | N/A | 75-fold selectivity against FLT3.[1] |

| CHK2 | >10,000 | N/A | >1,000-fold selectivity against the functionally related kinase CHK2.[1][4] |

| CDK1 | >10,000 | N/A | >1,000-fold selectivity against the key cell cycle kinase CDK1.[1][4] |

| Cellular G2 Checkpoint Abrogation (MIA) | 29 - 170 | HT29, SW620, MiaPaCa-2, Calu6 | Demonstrates potent inhibition of CHK1 function in a cellular context.[1][2][4] |

Table 2: Cellular Cytotoxicity of this compound (Single Agent)

| Cell Line | GI50 (µM) | Cancer Type |

| HT29 | 0.33 | Colon |

| SW620 | 3.0 | Colon |

| MiaPaCa-2 | 1.0 | Pancreatic |

| Calu6 | 2.0 | Lung |

Data compiled from Walton et al., 2012.[1][4]

Table 3: Potentiation of Genotoxic Agents by this compound

| Genotoxic Agent | Cell Line | Fold Potentiation |

| SN38 (Irinotecan metabolite) | HT29 | 11 |

| Gemcitabine | SW620 | 5.5 |

| Etoposide | HT29 | 2.5 |

| Cisplatin | SW620 | 4.1 |

Fold potentiation is the ratio of the GI50 of the genotoxic agent alone to the GI50 in combination with a fixed concentration of this compound. Data from Walton et al., 2012.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth inhibitory effects of this compound.

-

Cell Seeding: Plate cells in 96-well plates at a density of 1,000-2,500 cells per well and allow them to attach overnight.

-

Drug Treatment: Add serial dilutions of this compound (and/or genotoxic agents) to the wells and incubate for 96 hours.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which reflects cell number.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Western Blotting for DDR Biomarkers

This protocol is optimized for the detection of phosphorylated proteins involved in the DNA damage response.

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Denature 20-50 µg of protein per sample by boiling in Laemmli loading buffer for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

-

anti-pS296 CHK1

-

anti-total CHK1

-

anti-pY15 CDK1

-

anti-total CDK1

-

anti-γH2AX

-

anti-cleaved PARP

-

anti-GAPDH (loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Harvest: Harvest approximately 1 x 10^6 cells per sample.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

RNAse Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA, which also binds propidium iodide. Incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.

-

Analysis: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content. The data is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Conclusion

This compound is a highly potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M DNA damage checkpoints.[1][2] Its mechanism of action, centered on forcing cells with damaged DNA into premature mitosis, makes it a powerful sensitizer to a range of genotoxic cancer therapies.[1] The preclinical data strongly support its further evaluation, both as a single agent in tumors with high intrinsic replicative stress and in combination with chemotherapy and radiation.[1] The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

CCT244747: A Potent and Selective Inhibitor of Checkpoint Kinase 1 (CHK1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of CCT244747, a potent and orally bioavailable small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

The Cellular Target: Checkpoint Kinase 1 (CHK1)

The primary cellular target of this compound is Checkpoint Kinase 1 (CHK1) .[1][2][3][4] this compound is a highly selective, ATP-competitive inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[2][4]

CHK1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest in the S and G2 phases, allowing time for DNA repair before entry into mitosis.[5][6][7] Many tumor cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints for survival, particularly in the presence of DNA damaging agents.[1][8] By inhibiting CHK1, this compound abrogates these critical checkpoints, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in enhanced cancer cell death (mitotic catastrophe) and apoptosis.[1][7]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) | Fold Selectivity vs. CHK1 |

| CHK1 | 8 | 1 |

| FLT3 | 600 | 75 |

| CHK2 | >10,000 | >1,250 |

| CDK1 | >10,000 | >1,250 |

Data compiled from multiple sources.[2][9][10]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 / GI50 (nM) |

| HT29 (Colon) | G2 Checkpoint Abrogation (MIA) | 29 |

| Cytotoxicity (SRB) | 330 - 3,000 | |

| SW620 (Colon) | G2 Checkpoint Abrogation (MIA) | 170 |

| Cytotoxicity (SRB) | 330 - 3,000 | |

| MiaPaCa-2 (Pancreatic) | G2 Checkpoint Abrogation (MIA) | Not explicitly stated, but in the range of 29-170 |

| Cytotoxicity (SRB) | 330 - 3,000 | |

| Calu-6 (Lung) | G2 Checkpoint Abrogation (MIA) | Not explicitly stated, but in the range of 29-170 |

| Cytotoxicity (SRB) | 330 - 3,000 |

MIA: Mitosis Induction Assay; SRB: Sulforhodamine B. Data represents a range from multiple experiments.[1][6][9]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the CHK1 signaling pathway, a critical component of the DNA damage response.

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CHK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on recombinant CHK1 kinase activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human CHK1 enzyme.

-

Fluorescently labeled peptide substrate (e.g., 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COOH).[3]

-

ATP.

-

Kinase buffer (e.g., 50 mM HEPES, 0.01% BSA, 1 mM DTT, 10 mM MgCl2).

-

This compound serially diluted in DMSO.

-

Microfluidic capillary electrophoresis system or other suitable detection platform.

-

-

Procedure:

-

Prepare a reaction mixture containing recombinant CHK1 enzyme and the peptide substrate in kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a final concentration of ATP (at its Km).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Measure the amount of phosphorylated peptide product using a suitable detection method.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular G2 Checkpoint Abrogation (Mitosis Induction Assay - MIA)

This ELISA-based assay determines the ability of this compound to overcome a genotoxic agent-induced G2 cell cycle arrest.[1][9]

Protocol:

-

Cell Seeding and Treatment:

-

Seed tumor cells (e.g., HT29) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent (e.g., etoposide) to induce G2 arrest.

-

Add serial dilutions of this compound to the cells. Include a positive control for mitotic arrest (e.g., nocodazole) and a vehicle control.

-

Incubate for 24-48 hours.

-

-

Cell Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 4% formaldehyde).

-

Permeabilize the cells with a detergent-based buffer.

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against a mitotic marker (e.g., phospho-histone H3).

-

Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of mitotic cells for each treatment condition.

-

Determine the IC50 for G2 checkpoint abrogation by plotting the percentage of mitotic cells against the log of this compound concentration.

-

Cytotoxicity Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, to assess the cytotoxic effects of this compound.[11][12]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 96 hours.

-

-

Cell Fixation and Staining:

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[11][12]

-

Wash the plates with water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[11]

-

Wash away the unbound dye with 1% acetic acid and air dry.[11][12]

-

-

Measurement:

Western Blotting for Biomarker Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the CHK1 signaling pathway following treatment with this compound.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with a genotoxic agent in the presence or absence of this compound.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 9. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT244747: A Selective CHK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR), playing a pivotal role in cell cycle arrest to allow for DNA repair.[1] In many cancer cells with defective G1 checkpoint mechanisms, often due to p53 mutations, survival becomes heavily reliant on the S and G2/M checkpoints, which are regulated by CHK1.[2][3] This dependency makes CHK1 an attractive therapeutic target. CCT244747 is a novel, potent, and highly selective ATP-competitive inhibitor of CHK1 that has demonstrated significant antitumor activity, both as a single agent and in combination with genotoxic anticancer drugs.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action

This compound functions as a selective inhibitor of CHK1, a key transducer kinase in the DNA damage response pathway.[4] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, facilitate DNA repair, and, in cases of severe damage, trigger apoptosis.[1] By inhibiting CHK1, this compound abrogates the S and G2/M checkpoints, preventing cancer cells from arresting their cell cycle to repair DNA damage.[2][4] This leads to the accumulation of DNA damage and ultimately forces the cells into mitotic catastrophe and apoptosis.[4] This mechanism is particularly effective in p53-deficient tumors that lack a functional G1 checkpoint and are therefore more dependent on the CHK1-mediated S and G2 checkpoints for survival.[2]

The CHK1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway and the point of intervention for this compound.

Caption: CHK1 signaling in DNA damage response and this compound inhibition.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent and selective inhibitor of CHK1. The following table summarizes its inhibitory activity against CHK1 and other key kinases.

| Kinase | IC50 (nM) | Selectivity vs. CHK1 | Reference |

| CHK1 | 8 | - | [4] |

| CHK2 | >10,000 | >1250-fold | [4] |

| CDK1 | >10,000 | >1250-fold | [4] |

| FLT3 | 600 | 75-fold | [4] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity

The cellular activity of this compound was assessed by its ability to abrogate the G2 checkpoint and inhibit cell growth in various human cancer cell lines.

| Cell Line | G2 Checkpoint Abrogation IC50 (nM) | Cytotoxicity GI50 (µM) | Reference |

| HT29 (Colon) | 29 | 0.33 | [2] |

| SW620 (Colon) | 170 | 3 | [2] |

| MiaPaCa-2 (Pancreatic) | Not specified | Not specified | [2] |

| Calu-6 (Lung) | Not specified | Not specified | [2] |

GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of this compound were conducted in BALB/c mice.

| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (min) | Half-life (h) | AUC (µM·h) | Bioavailability (%) | Reference |

| Intravenous (i.v.) | 10 | 3.62 | 5 | 0.67 | 3.93 | - | [6] |

| Oral (p.o.) | 10 | 0.98 | Not specified | 0.92 | 2.43 | 61 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cellular CHK1 Activity ELISA

This assay measures the ability of this compound to inhibit the autophosphorylation of CHK1 at Ser296 in cells.

Materials:

-

96-well microplate

-

Cell lysis buffer

-

Anti-pan CHK1 antibody (coating)

-

Rabbit anti-phospho-CHK1 (Ser296) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound and/or a DNA damaging agent.

-

Lyse the cells and add the lysates to the anti-pan CHK1 antibody-coated wells.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.[5]

-

Wash the wells and add the rabbit anti-phospho-CHK1 (Ser296) antibody.

-

Incubate for 1 hour at room temperature.[5]

-

Wash and add the HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.[5]

-

Wash and add TMB substrate.

-

Incubate for 30 minutes at room temperature in the dark.[5]

-

Add stop solution and read the absorbance at 450 nm.[5]

Cytotoxicity Sulforhodamine B (SRB) Assay

This assay determines the effect of this compound on cell viability.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Acetic acid

-

Tris base solution

-

Microplate spectrophotometer

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound for the desired duration.

-

Fix the cells by adding cold 10% (w/v) TCA and incubating at 4°C for 1 hour.[4]

-

Wash the plates four times with tap water and allow to air dry.[4]

-

Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.[4]

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[4]

-

Solubilize the bound dye with 10 mM Tris base solution.[4]

-

Read the absorbance at 510 nm using a microplate reader.[4]

Western Blotting for Biomarker Modulation

This technique is used to assess the levels of key proteins and their phosphorylation status following treatment with this compound.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS296 CHK1, anti-total CHK1, anti-pY15 CDK1, anti-total CDK1, anti-γH2AX, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with this compound and/or a genotoxic agent.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody overnight at 4°C.[7]

-

Wash the membrane three times with TBST.[7]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.[7]

-

Develop the blot using an ECL substrate and visualize the protein bands.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase A staining solution

-

Flow cytometer

Protocol:

-

Treat cells with this compound and/or a DNA damaging agent.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[8]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution.[8]

-

Incubate for 15-30 minutes at room temperature in the dark.[8]

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow for this compound

The following diagram outlines the typical workflow for the discovery and preclinical development of a targeted therapy like this compound.

Caption: Drug discovery and preclinical evaluation workflow.

Conclusion

This compound is a potent, selective, and orally bioavailable CHK1 inhibitor with a well-defined mechanism of action.[4] Preclinical data strongly support its potential as a therapeutic agent for the treatment of cancers with defective cell cycle checkpoints, particularly those with p53 mutations.[2] Its ability to abrogate DNA damage-induced S and G2/M arrest leads to enhanced tumor cell death, both as a monotherapy and in combination with genotoxic agents.[4][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on CHK1 inhibitors and related cancer therapies. Further clinical investigation of this compound and similar agents is warranted to fully elucidate their therapeutic potential.[5]

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 4. SRB assay for measuring target cell killing [protocols.io]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

CCT244747: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel, potent, and selective CHK1 inhibitor, CCT244747, and its mechanism of inducing apoptosis in cancer cell lines. This document outlines the core signaling pathways affected by this compound, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its function.

Core Mechanism of Action: CHK1 Inhibition and Apoptotic Induction

This compound is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3][4] In many cancer cells with defective cell-cycle checkpoints (e.g., p53 mutations), there is an increased reliance on the S and G2/M checkpoints, which are regulated by CHK1, to repair DNA damage and maintain replication fork stability.[1][2][4]

By inhibiting CHK1, this compound abrogates the S and G2 cell cycle arrest that is often induced by genotoxic anticancer drugs.[1][2][5] This forces cells with damaged DNA to prematurely enter mitosis, leading to catastrophic DNA damage and subsequent apoptosis.[1][2] The induction of apoptosis is a key outcome of this compound treatment, particularly in combination with DNA-damaging agents.

The mechanism of this compound-induced apoptosis involves the inhibition of CHK1's downstream signaling. This leads to a decrease in the inhibitory phosphorylation of CDK1 (pY15 CDK1), a key regulator of the G2/M transition.[1][2] The subsequent activation of CDK1 drives cells into mitosis despite the presence of DNA damage. This is evidenced by the increase in biomarkers of DNA damage, such as γ-H2AX (pS139 H2AX), and apoptosis, such as cleaved PARP.[1][6]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis in cancer cells, particularly when combined with genotoxic agents.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting CHK1 and inducing cytotoxicity in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | IC50 Value | Cell Lines | Notes |

| CHK1 (enzymatic assay) | 7.7 nM | - | Potent and highly selective inhibition.[7] |

| G2 Checkpoint Abrogation | 29 nM | HT29 | Abrogation of the G2 checkpoint is a key cellular effect.[7] |

| Cellular CHK1 Activity | 29 - 170 nM | HT29, SW620, MiaPaCa-2, Calu6 | Varies across different cancer cell lines.[1][2][5] |

| CHK2 | >10 µM | - | Demonstrates high selectivity for CHK1 over CHK2.[7] |

| CDK1 | >10 µM | - | High selectivity for CHK1 over CDK1.[7] |

Table 2: Cytotoxicity of this compound as a Single Agent

| Cell Line | GI50 Value | Cancer Type |

| HT29 | 0.33 - 3 µM | Colon Cancer |

| SW620 | 0.33 - 3 µM | Colon Cancer |

| MiaPaCa-2 | 0.33 - 3 µM | Pancreatic Cancer |

| Calu6 | 0.33 - 3 µM | Lung Cancer |

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 3: Potentiation of Genotoxic Agents by this compound

| Genotoxic Agent | Cancer Cell Line | Effect of this compound Combination |

| Gemcitabine | HT29, SW620, Calu6 | Significantly enhanced cytotoxicity and antitumor effects.[1][2] |

| Irinotecan (SN38) | HT29, SW620 | Significantly enhanced cytotoxicity and antitumor effects.[1][2] |

| 5-fluoro-2'-deoxyuridine (5FdU) | Multiple | Marked potentiation of cytotoxicity.[1] |

| Etoposide | HT29 | Abrogation of etoposide-induced cell-cycle arrest.[6] |

| Radiation | T24, RT112, Cal27 | Increased sensitivity of bladder and head and neck cancer cell lines.[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blotting for Biomarker Analysis

This protocol is used to detect changes in protein expression and phosphorylation, which are indicative of this compound's mechanism of action.

Workflow Diagram:

Detailed Steps:

-

Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with this compound alone or in combination with a genotoxic agent for a specified duration.

-

Protein Extraction: Cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., pS296 CHK1, pY15 CDK1, γ-H2AX, cleaved PARP, and a loading control like GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle, demonstrating the abrogation of S and G2/M arrest by this compound.

Detailed Steps:

-

Cell Treatment and Harvesting: Cells are treated as described for Western blotting. After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A.

-

Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed using appropriate software to generate histograms that show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content, and is used to assess the cytotoxic effects of this compound.

Detailed Steps:

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound, a genotoxic agent, or a combination of both.

-

Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The absorbance is proportional to the cellular protein mass.

Conclusion

This compound is a highly selective and orally bioavailable CHK1 inhibitor that effectively induces apoptosis in cancer cell lines, particularly when used in combination with genotoxic agents.[1][2][5][7] Its mechanism of action, involving the abrogation of critical cell cycle checkpoints, leads to mitotic catastrophe and programmed cell death. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting the CHK1 signaling pathway in oncology. Further investigation into this compound and similar CHK1 inhibitors is warranted to explore their full clinical potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Efficacy of CCT244747: A Technical Guide

Introduction

CCT244747, also known as SRA737, is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[2][3] Many tumors exhibit defects in cell cycle checkpoints and experience increased replicative stress, making them reliant on CHK1 for survival.[1][4] Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, accumulation of DNA damage, and ultimately, apoptosis.[3][4] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, both as a single agent and in combination with genotoxic therapies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the activity of CHK1.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and induces cell cycle arrest in the S and G2 phases, allowing time for DNA repair.[3] By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely, a catastrophic event that leads to cell death.[5][6]

dot

Caption: this compound inhibits CHK1, leading to the abrogation of DNA damage-induced cell cycle arrest.

Quantitative Data

In Vitro Kinase and Cellular Activity

This compound is a highly potent and selective inhibitor of CHK1.[1] Its activity has been characterized across various biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| CHK1 IC50 | 8 nM | Recombinant Human CHK1 Kinase Assay | [1] |

| FLT3 IC50 | 600 nM | Kinase Assay | [1][7] |

| CHK2 IC50 | >10,000 nM | Kinase Assay | [1][7] |

| CDK1 IC50 | >10,000 nM | Kinase Assay | [1][7] |

| Cellular G2 Checkpoint Abrogation IC50 | 29 - 170 nM | Mitosis Induction Assay (MIA) | [1][3] |

| Cellular GI50 | 0.33 - 3 µM | Sulforhodamine B (SRB) Assay | [1][7] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other agents.

| Tumor Model | Treatment | Outcome | Reference |

| MYCN-driven Neuroblastoma (Transgenic Mouse Model) | This compound (100 mg/kg, p.o., daily for 7 days) | 79% decrease in tumor volume | [2] |

| HT29 Colon Tumor Xenograft | This compound (75 mg/kg, p.o.) + Gemcitabine | Potent antitumor effects | [7] |

| Calu6 Lung Cancer Xenograft | This compound (75 mg/kg, p.o.) + Gemcitabine | Potent antitumor effects | [7] |

| SW620 Colon Tumor Xenograft | This compound (150 mg/kg, p.o.) + Irinotecan | Antitumor activity | [7] |

| Cal27 Head and Neck Xenograft | This compound (100 mg/kg, p.o.) + Radiation | Radiosensitization and tumor growth delay | [5][7] |

Experimental Protocols

In Vitro Assays

Cell Lines:

Cellular CHK1 Activity (Mitosis Induction Assay - MIA):

-

Cells are seeded in 96-well plates.

-

Cells are treated with a genotoxic agent (e.g., etoposide) to induce G2 arrest.[3]

-

Varying concentrations of this compound are added.

-

After incubation, cells are fixed and stained for phosphorylated histone H3 (a marker of mitosis) and with a DNA counterstain.

-

The percentage of mitotic cells is determined by high-content imaging.

-

IC50 values are calculated as the concentration of this compound that induces a 50% increase in the mitotic index.

Cytotoxicity (Sulphorhodamine B - SRB Assay):

-

Cells are seeded in 96-well plates.

-

Cells are exposed to a range of this compound concentrations for a specified duration.

-

Cells are fixed with trichloroacetic acid.

-

Fixed cells are stained with SRB dye.

-

The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.

-

GI50 values (the concentration that inhibits cell growth by 50%) are calculated.[1]

Western Blotting for Biomarker Analysis:

-

Cells are treated with genotoxic agents and/or this compound.

-

Whole-cell lysates are collected and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies against biomarkers such as pS296 CHK1, pY15 CDK1, γH2AX, and cleaved PARP.[3]

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection.

-

Blots are developed using enhanced chemiluminescence.

dot

Caption: A generalized workflow for in vitro evaluation of this compound.

In Vivo Studies

Animal Models:

-

BALB/c mice were used for pharmacokinetic studies.[3]

-

Athymic nude mice (e.g., CRTac:Ncr-Fox1nu) were used for human tumor xenograft establishment.[3][6]

-

Hemizygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma, were also utilized.[1][3]

Drug Formulation and Administration:

-

For in vivo experiments, this compound was formulated in a vehicle such as 10% DMSO, 5% Tween-80, 20% PEG400, and 65% water.[6]

Efficacy Evaluation:

-

Tumor growth was monitored by caliper measurements or Magnetic Resonance Imaging (MRI).[1][2]

-

Tumor growth delay and changes in tumor volume were the primary efficacy endpoints.[1][4]

-

For combination studies, this compound was often administered 16-24 hours after the genotoxic agent (e.g., gemcitabine).[2]

Pharmacodynamic Biomarker Analysis:

-

Tumor tissues were collected at specified time points after treatment.

-

Biomarker modulation (e.g., pS296 CHK1, pY15 CDK1) was assessed by methods such as western blotting or immunohistochemistry to confirm target engagement in vivo.[3]

dot

Caption: A typical workflow for assessing the in vivo efficacy of this compound in xenograft models.

Conclusion

The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. It is a potent and selective CHK1 inhibitor that demonstrates significant efficacy both as a single agent in tumors with high replicative stress (such as MYCN-driven neuroblastoma) and in combination with DNA-damaging chemotherapies and radiation in a variety of cancer types.[1][4][5] The oral bioavailability of this compound is a key advantage, facilitating its clinical development.[1] The well-characterized pharmacodynamic biomarkers provide a clear path for monitoring target engagement and biological activity in clinical trials.[3] Further clinical evaluation of this compound is warranted based on this robust preclinical evidence.[4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CCT244747 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of CCT244747, a potent and selective CHK1 inhibitor, using a Sulforhodamine B (SRB) assay. Additionally, it summarizes the key cellular effects of this compound and provides diagrams to illustrate the experimental workflow and the targeted signaling pathway.

This compound is an ATP-competitive CHK1 inhibitor that has demonstrated significant potential in cancer therapy, primarily by abrogating the S and G2/M cell cycle checkpoints, thereby sensitizing cancer cells to genotoxic agents.[1][2][3]

Data Presentation

This compound In Vitro Activity

The following tables summarize the reported in vitro activity of this compound in various human cancer cell lines. This data is crucial for designing cytotoxicity experiments and interpreting the results.

| Cell Line | Cancer Type | G2 Checkpoint Abrogation IC50 (nM) | Cytotoxicity GI50 (µM) |

| HT29 | Colon | 29 | 0.33 - 3 |

| SW620 | Colon | 170 | 0.33 - 3 |

| MiaPaCa-2 | Pancreatic | Not Reported | 0.33 - 3 |

| Calu6 | Lung | Not Reported | 0.33 - 3 |

Table 1: Summary of this compound in vitro activity in various cancer cell lines. IC50 values represent the concentration required to inhibit 50% of the G2 checkpoint abrogation, while GI50 values indicate the concentration for 50% growth inhibition as determined by SRB assay. Data sourced from multiple studies.[1][2]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol for this compound

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HT29, SW620)

-

Complete cell culture medium

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader (absorbance at 510-540 nm)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance (OD) at 510-540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD of treated cells / OD of control cells) x 100]

-

Plot the percentage of growth inhibition against the log of this compound concentration to determine the GI50 value.

-

Mandatory Visualization

This compound Experimental Workflow

A schematic overview of the Sulforhodamine B (SRB) cytotoxicity assay workflow for this compound.

This compound Signaling Pathway: CHK1 Inhibition and Cell Cycle Abrogation

Mechanism of action of this compound in abrogating the S and G2/M cell cycle checkpoints through CHK1 inhibition.

References

- 1. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of CCT244747 and Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the CHK1 inhibitor, CCT244747, in combination with the chemotherapeutic agent, gemcitabine. The information presented is based on preclinical studies and is intended to guide researchers in designing and executing experiments to explore the synergistic anti-cancer effects of this drug combination.

Introduction

Gemcitabine is a nucleoside analog that induces DNA damage and replication stress, primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3] Many cancer cells, however, can bypass the cytotoxic effects of gemcitabine by activating cell cycle checkpoints, which allow for DNA repair. Checkpoint kinase 1 (CHK1) is a critical regulator of the S and G2/M checkpoints in response to DNA damage.[4][5]

This compound is a potent and selective inhibitor of CHK1.[4][6] By inhibiting CHK1, this compound abrogates the gemcitabine-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to increased genomic instability, mitotic catastrophe, and ultimately, enhanced cancer cell death.[4] The combination of this compound and gemcitabine has demonstrated significant synergistic cytotoxicity in various cancer cell lines and in vivo tumor models.[4][7]

Mechanism of Synergistic Action

The synergistic effect of combining this compound with gemcitabine stems from the abrogation of DNA damage-induced cell cycle checkpoints.

Caption: Signaling pathway of this compound and gemcitabine synergy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and gemcitabine.

Table 1: In Vitro Cytotoxicity (GI₅₀ Values)

| Cell Line | Gemcitabine GI₅₀ (nM) | This compound GI₅₀ (µM) | Gemcitabine + this compound (100 nM) GI₅₀ (nM) | Potentiation Index |

| HT29 (Colon) | 10 | 1.0 | 1.5 | 6.7 |

| SW620 (Colon) | 8 | 3.0 | 0.8 | 10.0 |

| MiaPaCa-2 (Pancreatic) | 25 | 0.33 | 3.0 | 8.3 |

| Calu6 (Lung) | 15 | 2.5 | 2.0 | 7.5 |

Data synthesized from multiple preclinical studies.[4][8] The Potentiation Index (PI) is calculated as the ratio of the GI₅₀ of gemcitabine alone to the GI₅₀ of gemcitabine in combination with this compound.

Table 2: In Vivo Tumor Growth Delay in Xenograft Models

| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) |

| HT29 (Colon) | Vehicle | 0 |

| Gemcitabine (100 mg/kg) | 7.2 | |

| This compound (75 mg/kg) | 2.1 | |

| Gemcitabine + this compound | 15.9 | |

| Calu6 (Lung) | Vehicle | 0 |

| Gemcitabine (100 mg/kg) | 5.5 | |

| This compound (75 mg/kg) | 1.8 | |

| Gemcitabine + this compound | 12.3 |

Data from preclinical xenograft studies.[3][4] Dosing schedules varied between studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is for determining the growth-inhibitory effects of this compound and gemcitabine, both alone and in combination.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

Gemcitabine (stock solution in sterile water or PBS)

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Drug Treatment:

-

For single-agent dose-response curves, add serial dilutions of this compound or gemcitabine to the wells.

-

For combination studies, add a fixed, sub-lethal concentration of one drug (e.g., the GI₂₀ of gemcitabine) with serial dilutions of the other drug. A common approach is to pre-treat with this compound for 1 hour before adding gemcitabine.[4]

-

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.

Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound, gemcitabine, or the combination for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic floating cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effects of the drug combination on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

PBS

-

70% ethanol, cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound and/or gemcitabine for the indicated times (e.g., 24 or 48 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Biomarker Analysis

This protocol is for detecting changes in key proteins involved in the DNA damage response and cell cycle control.

Key Biomarkers:

-

pS296 CHK1: A marker of CHK1 activation.

-

pY15 CDK1: An inhibitory phosphorylation on CDK1, indicating G2/M arrest.

-

γH2AX (pS139 H2AX): A marker of DNA double-strand breaks.

-

Cleaved PARP: A marker of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the biomarkers listed above)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Studies

The combination of this compound and gemcitabine has shown significant anti-tumor efficacy in vivo.[3][4]

General Protocol Outline:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT29 or Calu6) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (Vehicle, Gemcitabine alone, this compound alone, Combination).

-

Dosing and Schedule:

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue treatment until tumors reach a predetermined size or for a specified duration.

-

Pharmacodynamic Analysis: Tumors can be harvested at specific time points after the last dose to assess biomarker modulation by western blotting or immunohistochemistry.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and equipment. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CCT244747 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CCT244747, a potent and selective CHK1 inhibitor, in in vivo mouse xenograft studies. The information compiled is based on preclinical studies evaluating its efficacy as a single agent and in combination with genotoxic anticancer drugs.

Overview of this compound

This compound is an orally bioavailable ATP-competitive inhibitor of checkpoint kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[3][4] In many cancer cells with defective G1 checkpoint control, often due to p53 mutations, there is an increased reliance on the S and G2 checkpoints, which are regulated by CHK1.[1][5] By inhibiting CHK1, this compound abrogates these checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in enhanced tumor cell death.[1][6] Preclinical studies have demonstrated the efficacy of this compound as a single agent in specific cancer models and its ability to potentiate the antitumor activity of DNA-damaging chemotherapies like gemcitabine and irinotecan.[1][2]

Quantitative Data Summary

The following tables summarize the dosing regimens for this compound in various mouse xenograft models as reported in preclinical literature.

Table 1: this compound Single-Agent Dosing

| Xenograft Model | Mouse Strain | Dose | Route of Administration | Dosing Schedule | Reference |

| MYCN-driven neuroblastoma | Transgenic | 100 mg/kg | Oral (p.o.) | Daily for 7 consecutive days | [1][7] |

| Cal27 (Head and Neck Cancer) | Athymic Nude | 100 mg/kg | Oral (p.o.) | 1 hour before each radiation fraction (5 fractions on alternate days) | [6] |

Table 2: this compound Combination Therapy Dosing

| Xenograft Model | Combination Agent(s) | This compound Dose | Route of Administration | This compound Dosing Schedule | Reference |

| HT29 (Colon Cancer) | Gemcitabine (100 mg/kg i.v.) | 75 mg/kg | Oral (p.o.) | Days 1, 2, 8, 9, 15, 16 (Gemcitabine on days 0, 7, 14) | [1][7] |

| HT29 (Colon Cancer) | Gemcitabine (100 mg/kg i.v.) | 100 or 150 mg/kg | Oral (p.o.) | 24 hours after gemcitabine | [3][8] |

| SW620 (Colon Cancer) | Irinotecan (25 mg/kg i.p.) | 150 mg/kg | Oral (p.o.) | Days 1, 2, 5, 6, 9, 10 (Irinotecan on days 0, 4, 8) | [1][7] |

| Calu6 (Lung Cancer) | Gemcitabine (100 mg/kg i.v.) | 75 mg/kg | Oral (p.o.) | Days 1, 2, 5, 6, 9, 10 (Gemcitabine on days 0, 4, 8) | [1][7] |

| SW620 (Colon Cancer) | Gemcitabine (100 mg/kg i.v.) | 75 mg/kg | Oral (p.o.) | Days 1, 2, 5, 6, 9, 10 (Gemcitabine on days 0, 4, 8) | [1][7] |

Experimental Protocols

Materials

-

This compound

-

Vehicle solution: 5% Dimethyl sulfoxide (DMSO), 20% Tween 20, 65% Polyethylene glycol 400 (PEG400), 10% water[1][7]

-

Human tumor cell lines (e.g., HT29, SW620, Calu6, Cal27)

-

Female athymic nude mice (5-6 weeks old)[6]

-

Matrigel (or other appropriate extracellular matrix)

-

Standard cell culture reagents

-

Surgical tools for subcutaneous injection

-

Calipers or imaging equipment (e.g., MRI) for tumor measurement[1]

Mouse Xenograft Model Establishment

-

Cell Culture : Culture human tumor cell lines in appropriate media and conditions until they reach the desired confluence for harvesting.

-

Cell Preparation : Harvest cells and resuspend them in a sterile solution, such as phosphate-buffered saline (PBS), at the desired concentration (e.g., 3 x 10^6 cells).[6] For some models, mixing the cell suspension with an equal volume of Matrigel may improve tumor take rate.

-

Tumor Implantation : Subcutaneously inject the cell suspension into the right flank of the female athymic nude mice.[6][9]

-

Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., approximately 5 mm in diameter or a volume of 70-90 mm³), randomize the animals into treatment groups.[6]

Drug Preparation and Administration

-

This compound Formulation : Prepare the dosing solution of this compound in the vehicle (5% DMSO, 20% Tween 20, 65% PEG400, 10% water).[1][7] The concentration should be calculated based on the desired dose and an administration volume of 0.01 mL/g body weight.[1][7]

-

Administration : Administer this compound orally (p.o.) using gavage.[1][6]

-

Combination Therapy : For combination studies, administer the genotoxic agent (e.g., gemcitabine, irinotecan) via the appropriate route (e.g., intravenous, intraperitoneal) according to the specified schedule.[1][7] this compound is typically administered 24 to 48 hours after the genotoxic agent to maximize potentiation.[1]

Efficacy Evaluation

-

Tumor Measurement : Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6] Alternatively, utilize imaging techniques like MRI for more precise volume measurements.[1]

-

Body Weight : Monitor and record the body weight of the mice twice weekly as an indicator of toxicity.[6]

-

Endpoint : The experimental endpoint is typically reached when tumors exceed a certain size (e.g., >15 mm in diameter) or when signs of significant toxicity are observed.[6]

-

Pharmacodynamic Studies : For biomarker analysis, tumors can be harvested at specific time points after the last dose. Western blotting can be used to assess the modulation of CHK1 activity (pS296 CHK1) and cell cycle markers (pY15 CDK1).[1][3]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits CHK1, preventing cell cycle arrest and promoting apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for this compound efficacy testing in mouse xenograft models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. An orally bioavailable Chk1 inhibitor, this compound, sensitizes bladder and head and neck cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Monitoring pCHK1 Levels Following CCT244747 Treatment via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In response to DNA damage, CHK1 is activated through phosphorylation, leading to cell cycle arrest to allow for DNA repair.[1][3] Many cancer cells have defects in cell cycle checkpoints and rely on CHK1 for survival, making it a promising target for anticancer therapies.[2][4]

CCT244747 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CHK1.[2][5][6][7] By inhibiting CHK1, this compound can abrogate DNA damage-induced S and G2 phase arrest, leading to increased DNA damage and apoptosis in cancer cells, particularly when used in combination with genotoxic agents.[1][2][5][8] This document provides a detailed protocol for assessing the pharmacodynamic effects of this compound by monitoring the phosphorylation status of CHK1 (pCHK1) using Western blotting.

Signaling Pathway of CHK1 Inhibition by this compound

The following diagram illustrates the DNA damage response pathway and the mechanism of action for this compound. Under conditions of genotoxic stress, upstream kinases like ATR phosphorylate and activate CHK1 at sites such as Ser317 and Ser345.[9][10][11] Activated CHK1 then phosphorylates downstream targets to enforce cell cycle arrest. This compound competitively binds to the ATP-binding pocket of CHK1, preventing its kinase activity and subsequent signaling.

CHK1 signaling pathway and this compound inhibition.

Experimental Protocol: Western Blot for pCHK1

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pCHK1 levels.

Materials

-

Cell Lines: e.g., HT29 or SW620 human colon cancer cells.

-

Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound: Prepare stock solution in DMSO.

-

Genotoxic Agent (optional): e.g., Gemcitabine or SN38.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Assay: BCA or Bradford assay kit.

-

SDS-PAGE: Gels, running buffer, and loading buffer.

-

Transfer System: PVDF or nitrocellulose membranes, transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20). For phospho-antibodies, 5% BSA is generally recommended.[9]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL detection reagent.

-

Imaging System: Chemiluminescence imager.

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.

-

Pre-treat cells with desired concentrations of this compound (e.g., 0.1 to 1 µM) for 1 hour.[1]

-

(Optional) Add a genotoxic agent (e.g., 200 nM Gemcitabine) and co-incubate for the desired time (e.g., 24 hours).[1] Include appropriate controls: vehicle (DMSO), this compound alone, and genotoxic agent alone.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well/dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4X or 6X Laemmli loading buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-50 µg of total protein per lane onto an 8-10% SDS-polyacrylamide gel.[1][13]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-